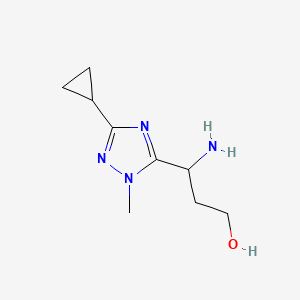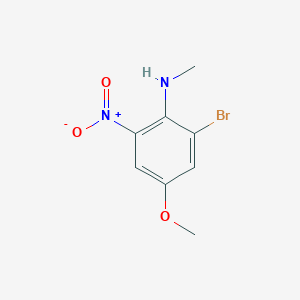
3-(4-phenyl-1H-imidazol-1-yl)-2,6-Piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione is a compound that features a piperidine ring substituted with a phenyl-imidazole moiety. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties. The imidazole ring, in particular, is a five-membered heterocyclic moiety that contains two nitrogen atoms, which contribute to its unique chemical behavior .
Preparation Methods
The synthesis of 3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione can be achieved through various synthetic routes. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of alpha halo-ketones, amino nitriles, and other reagents under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with altered substituents.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . They are also used in the development of drugs for treating various diseases, including cancer and infectious diseases. In industry, these compounds are utilized in the production of agrochemicals, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of 3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione can be compared with other similar compounds, such as clemizole, etonitazene, and enviroxime . These compounds also contain imidazole rings and exhibit similar biological activities. the unique substitution pattern of 3-(4-phenyl-1H-imidazol-1-yl)piperidine-2,6-dione may confer distinct properties and advantages in certain applications. For example, its specific structure may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic properties.
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(4-phenylimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-6-12(14(19)16-13)17-8-11(15-9-17)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2,(H,16,18,19) |
InChI Key |
DMPUORUDDYKPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=C(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Chloro-5-methylphenyl)methyl]piperazine](/img/structure/B13481260.png)



![(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B13481269.png)






![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
